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Compound of Interest |

tert-butyl N-{spiro[2.3]hexan-1-
Compound Name:

yljcarbamate
CAS No.: 1824168-87-7
Cat. No.: B2475273

Get Quote

In the landscape of modern medicinal chemistry, the strategic shift from flat, aromatic scaffolds
to three-dimensional, sp3-rich molecular architectures is a paradigm-shifting endeavor. This
"escape from flatland" is driven by the pursuit of novel chemical matter with improved
physicochemical properties, enhanced target selectivity, and greater potential for navigating the
complexities of intellectual property. Strained spirocyclic systems, particularly those
incorporating small rings like cyclobutane and cyclopropane, have emerged as powerful tools

in this quest.[1]

N-Boc-1-aminospiro[2.3]hexane is a quintessential example of such a building block. Its rigid,
conformationally restricted framework serves as a non-classical bioisostere for common motifs
like piperidine or cyclohexane, while offering unique vectors for molecular elaboration.[2] The
introduction of this strained scaffold can profoundly influence a compound's properties, often
leading to improved metabolic stability, modulated lipophilicity, and enhanced aqueous
solubility.[3]

This guide provides a comprehensive technical overview of N-Boc-1-aminospiro[2.3]hexane for
researchers, scientists, and drug development professionals. It covers the core chemical
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identifiers, a robust synthesis protocol grounded in established chemical principles, detailed
characterization data, and the strategic rationale for its application in advanced medicinal
chemistry programs.

Chemical Identity and Properties

Precise identification is the foundation of reproducible science. The following section details the
core identifiers and physical properties of N-Boc-1-aminospiro[2.3]hexane.

Core ldentifiers
Identifier Value Source

tert-Butyl spiro[2.3]hexan-1-
IUPAC Name N/A
ylcarbamate

N-(tert-Butoxycarbonyl)-1-
Synonyms ) ) N/A
aminospiro[2.3]hexane

Not assigned or not publicly

CAS Number _ (4]
available
Molecular Formula C11H19NO2 [4]
Molecular Weight 197.27 g/mol [4]
| cc(0)
Canonical SMILES N/A

(C)OC(=0)NC1C2(C1)CCC2

InChl Key N/A N/A

Note: As a specialized research chemical, a specific CAS number is not widely indexed in
public databases like PubChem as of early 2026. Researchers should rely on spectral data for
identity confirmation.

Chemical Structure

The molecule features a cyclopropane ring and a cyclobutane ring sharing a single spirocyclic
carbon atom. The amine functionality at the C1 position, protected by a tert-butoxycarbonyl
(Boc) group, provides a stable, yet readily deprotected handle for further synthetic
transformations.
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Caption: Chemical structure of tert-Butyl spiro[2.3]hexan-1-ylcarbamate.

Synthesis and Purification Protocol

The synthesis of N-Boc-1-aminospiro[2.3]hexane is not widely documented in commercial
catalogs, necessitating a robust laboratory preparation. The most logical and efficient pathway
involves the transformation of a carboxylic acid precursor via a Curtius or a related
rearrangement (e.g., Hoffman, Lossen). This approach is advantageous as it allows for the
direct installation of the Boc-protected amine from a stable carboxylic acid intermediate.[5]

The precursor, spiro[2.3]hexane-1-carboxylic acid, can be synthesized through methods such
as the cyclopropanation of methylenecyclobutane derivatives.

Proposed Synthetic Workflow
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Caption: Synthetic workflow via Curtius rearrangement.
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Detailed Experimental Protocol

Objective: To synthesize tert-Butyl spiro[2.3]hexan-1-ylcarbamate from spiro[2.3]hexane-1-
carboxylic acid.

Materials:

e Spiro[2.3]hexane-1-carboxylic acid

e Diphenylphosphoryl azide (DPPA)

o Triethylamine (TEA)

e tert-Butanol (anhydrous)

e Toluene (anhydrous)

e Saturated aqueous sodium bicarbonate (NaHCOs)
e Brine (saturated aqueous NacCl)

e Anhydrous magnesium sulfate (MgSQOa)
 Silica gel for column chromatography

e Hexanes and Ethyl Acetate (HPLC grade)
Procedure:

e Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add
spiro[2.3]hexane-1-carboxylic acid (1.0 eq). Dissolve it in anhydrous toluene (approx. 0.2 M
concentration).

o Amine Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room
temperature.

e Azide Formation: Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the
stirring solution at room temperature.
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o Causality Note: DPPA is a safer, non-explosive alternative to other azide sources for
executing the Curtius rearrangement in a one-pot procedure. Triethylamine acts as a base
to form the carboxylate salt, which then reacts with DPPA.

Rearrangement and Trapping: After the addition of DPPA, slowly heat the reaction mixture to
80-90 °C. Vigorous gas evolution (N2) should be observed. Maintain this temperature for 2-4
hours, or until gas evolution ceases and TLC analysis indicates the consumption of the
starting material.

o Causality Note: Heating promotes the rearrangement of the intermediate acyl azide to an
isocyanate with the loss of dinitrogen gas. The isocyanate is highly reactive and is not
isolated.

Boc Group Installation: Add anhydrous tert-butanol (3.0-5.0 eq) to the reaction mixture and
continue to stir at 80-90 °C for an additional 4-6 hours or overnight. The tert-butanol traps the
in situ generated isocyanate to form the stable Boc-protected carbamate.

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash
sequentially with water, saturated agueous NaHCOs, and brine.

o Causality Note: The aqueous washes remove triethylamine salts, residual DPPA
byproducts, and other water-soluble impurities.

Drying and Concentration: Dry the organic layer over anhydrous MgSOua, filter, and
concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting
with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). Combine
fractions containing the desired product (as determined by TLC) and concentrate to yield N-
Boc-1-aminospiro[2.3]hexane as a solid or oil.

Characterization and Quality Control

Confirming the structure and purity of the final compound is critical. The following data
represents expected spectral characteristics.[6][7]
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Analysis

Expected Observations

1H NMR (400 MHz, CDCls)

0 4.5-4.8 (br s, 1H): -NH- proton. & 3.5-3.7 (m,
1H): -CH-NHBoc proton. 8 1.8-2.5 (m, 4H):
Cyclobutane -CHz- protons. 6 1.45 (s, 9H): tert-
Butyl -C(CHs)s protons. 6 0.5-1.0 (m, 4H):

Cyclopropane -CH:- protons.

13C NMR (100 MHz, CDCls)

0 155-156: Carbamate carbonyl carbon (C=0).
0 79-80: tert-Butyl quaternary carbon (-O-
C(CHs)3). 4 50-55: Methine carbon (-CH-
NHBoc). o 28.4: tert-Butyl methyl carbons (-
C(CHs)3). & 25-35: Spirocyclic quaternary
carbon and cyclobutane carbons. & 10-20:

Cyclopropane carbons.

Mass Spec (ESI+)

[M+Na]*: Expected m/z = 220.13 [M+H]*:
Expected m/z = 198.15

IR (Infrared)

~3350 cm~: N-H stretch. ~2970 cm~1: C-H
stretch (aliphatic). ~1690 cm~1: C=0 stretch

(carbamate).

Note: The exact chemical shifts (&) and coupling constants can vary slightly based on solvent

and concentration.[8][9][10]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed.

» Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

+ Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid

inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after

handling.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep

away from strong oxidizing agents and strong acids.
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» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations. Do not allow the product to enter drains.

Applications in Drug Discovery

The true value of N-Boc-1-aminospiro[2.3]hexane lies in its application as a versatile building
block for creating novel, three-dimensional molecules.

» Bioisosteric Replacement: The spiro[2.3]hexylamine core can serve as a rigid bioisostere for
common saturated heterocycles. Replacing a flexible piperidine or morpholine ring with this
scaffold can lock the exit vectors in a defined orientation, potentially leading to a significant
increase in binding affinity and selectivity for a biological target.[3]

» Scaffold Decoration: The Boc-protected amine provides a convenient attachment point. After
deprotection under acidic conditions (e.g., TFA in DCM), the resulting primary amine can be
functionalized via amide coupling, reductive amination, or sulfonylation to explore the
surrounding chemical space and build structure-activity relationships (SAR).

o Improving ADME Properties: The introduction of sp3-rich, compact scaffolds has been shown
to improve key ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Specifically, it can lead to increased agueous solubility and improved metabolic stability by
removing sites susceptible to oxidative metabolism.[3][2]

» Fragment-Based Drug Discovery (FBDD): The small, rigid nature of the spiro[2.3]hexane
core makes it an ideal fragment for FBDD campaigns, providing a novel starting point for
building more complex and potent drug candidates.

By providing a unique geometric presentation of functional groups, N-Boc-1-
aminospiro[2.3]hexane is a valuable asset for any research program aiming to generate novel
chemical entities that are structurally distinct, functionally potent, and possess favorable drug-
like properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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